Isopropyl 2,3-dimethylphenylcarbamate

Description

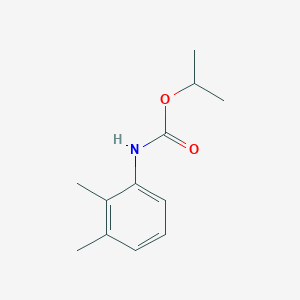

Isopropyl 2,3-dimethylphenylcarbamate is a carbamate derivative characterized by an isopropyl ester group and a phenyl ring substituted with methyl groups at the 2- and 3-positions. Carbamates are widely studied for their pesticidal, herbicidal, and pharmacological activities due to their ability to inhibit acetylcholinesterase or act as plant growth regulators . The methyl substituents on the phenyl ring likely enhance lipophilicity, influencing its bioavailability and environmental persistence.

Properties

CAS No. |

6329-02-8 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

propan-2-yl N-(2,3-dimethylphenyl)carbamate |

InChI |

InChI=1S/C12H17NO2/c1-8(2)15-12(14)13-11-7-5-6-9(3)10(11)4/h5-8H,1-4H3,(H,13,14) |

InChI Key |

KFZLMWAINDMQJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)OC(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2,3-dimethylphenylcarbamate typically involves the reaction of 2,3-dimethylphenyl isocyanate with isopropanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate ester. The general reaction can be represented as follows:

2,3-Dimethylphenyl isocyanate+Isopropanol→Isopropyl 2,3-dimethylphenylcarbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2,3-dimethylphenylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can convert the carbamate group into amines or other derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

Isopropyl 2,3-dimethylphenylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of isopropyl 2,3-dimethylphenylcarbamate involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting the activity of certain enzymes or receptors, leading to the desired biological or chemical outcome. For example, in agricultural applications, it may inhibit enzymes essential for pest survival, thereby acting as an effective pesticide.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of isopropyl 2,3-dimethylphenylcarbamate with structurally related carbamates, focusing on substituent effects, applications, and physicochemical properties.

Key Differences and Implications

Substituent Effects on Bioactivity: Chlorpropham: The 3-chloro substituent enhances electrophilicity, improving its herbicidal activity by interfering with microtubule assembly in plants . Trichloroethyl derivative: The trichloroethyl group introduces significant electron-withdrawing effects, likely increasing chemical stability but reducing biodegradability .

Environmental and Toxicological Profiles: Chlorpropham is classified as a likely carcinogen due to metabolic release of 3-chloroaniline, whereas the methyl substituents in this compound may reduce toxicity by avoiding aromatic amine formation . The trichloroethyl derivative’s higher molecular weight and chlorine content suggest greater environmental persistence, requiring stringent handling protocols .

Synthetic Feasibility: Chlorpropham’s synthesis is well-established industrially, with high yields via carbamoylation of 3-chlorophenol. The trichloroethyl analog requires multi-step synthesis, including protection/deprotection strategies for the trichloroethyl group, resulting in lower overall yields .

Research Findings

- Herbicidal Efficacy : Chlorpropham demonstrates EC₅₀ values of 0.1–1.0 µM against weed species, while methyl-substituted analogs like this compound may require higher concentrations due to reduced electrophilicity .

- Thermal Stability : The trichloroethyl derivative exhibits a melting point >150°C, compared to chlorpropham’s 41°C, indicating superior thermal resilience for storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.